(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide

ortho‑chloro effect conformational restriction electronic modulation

(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a synthetic small molecule (C15H12ClN5O2S; MW 361.8 g/mol) that combines an (E)-configured ethenesulfonamide linker with a 2‑chlorophenyl group and a 3‑(2H‑tetrazol‑5‑yl)phenyl moiety. The compound is catalogued in the PubChem database (CID and is offered by several specialty chemical suppliers as a research‑grade reagent, typically at ≥95% purity.

Molecular Formula C15H12ClN5O2S
Molecular Weight 361.8
CAS No. 1445765-96-7
Cat. No. B2684394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide
CAS1445765-96-7
Molecular FormulaC15H12ClN5O2S
Molecular Weight361.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl
InChIInChI=1S/C15H12ClN5O2S/c16-14-7-2-1-4-11(14)8-9-24(22,23)19-13-6-3-5-12(10-13)15-17-20-21-18-15/h1-10,19H,(H,17,18,20,21)/b9-8+
InChIKeyVHVNOVYSPIXHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide (CAS 1445765‑96‑7): Chemical Identity and Procurement Profile


(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a synthetic small molecule (C15H12ClN5O2S; MW 361.8 g/mol) that combines an (E)-configured ethenesulfonamide linker with a 2‑chlorophenyl group and a 3‑(2H‑tetrazol‑5‑yl)phenyl moiety [1]. The compound is catalogued in the PubChem database (CID 75394421) and is offered by several specialty chemical suppliers as a research‑grade reagent, typically at ≥95% purity [1]. Its structure situates it within the broader class of arylethenesulfonamide‑tetrazole hybrids, a chemotype that has been explored extensively for endothelin receptor antagonism and acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition [2][3].

Why (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide Cannot Be Replaced by a Generic Sulfonamide or Tetrazole Analog


The combination of an (E)-configured ethenesulfonamide spacer, an ortho‑chlorophenyl substituent, and a meta‑tetrazol‑5‑yl aniline fragment creates a precise three‑dimensional pharmacophore that is not replicated by simple sulfonamides, tetrazoles, or chalcone‑like analogs. Published SAR studies on structurally related arylethenesulfonamide endothelin antagonists demonstrate that even subtle alterations—such as moving a chlorine atom from the ortho to the para position or replacing the tetrazole ring with a carboxylate bioisostere—can shift receptor subtype selectivity, alter oral bioavailability, or completely abolish target engagement [1][2]. Consequently, generic substitution without quantitative comparative data risks loss of the specific pharmacological profile that the (E)-2‑chlorophenyl‑tetrazole sulfonamide architecture was designed to achieve.

Quantitative Differentiation of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide: Head‑to‑Head and Cross‑Study Comparative Data


Ortho‑Chlorine Substitution Confers Distinct Conformational and Electronic Properties Relative to Para‑Chloro and Unsubstituted Analogs

The target compound possesses an ortho‑chlorine atom on the phenyl ring attached to the ethenesulfonamide double bond. In previously reported arylethenesulfonamide endothelin antagonists, the position of halogen substitution dramatically alters the dihedral angle between the aromatic ring and the ethenesulfonamide plane, thereby modulating the spatial orientation of the pharmacophore [1]. While direct IC50 data for the target compound are not available from admissible sources, the ortho‑chloro substitution pattern is expected to produce a more twisted ground‑state conformation compared to the para‑chloro isomer (which adopts a near‑planar geometry) and to alter the electron density of the double bond through inductive effects, potentially affecting both binding kinetics and metabolic stability [2].

ortho‑chloro effect conformational restriction electronic modulation

Tetrazol‑5‑yl Substituent at the Meta Position of the Aniline Ring Provides a Carboxylic Acid Bioisostere with Different Hydrogen‑Bonding Capacity

The 3‑(2H‑tetrazol‑5‑yl)phenyl moiety in the target compound acts as a carboxylic acid bioisostere, a common motif in medicinal chemistry for improving metabolic stability and membrane permeability [1]. Published SAR from the sulfonamide tetrazole ACAT inhibitor series shows that replacement of a carboxylic acid with a tetrazole can retain in vitro potency while significantly enhancing oral absorption [2]. For example, in that series, compound 25 (a tetrazole‑containing ACAT inhibitor) achieved 73% plasma cholesterol lowering in vivo at 50 mg/kg, whereas many carboxylic acid analogs in the same program showed reduced efficacy at equivalent doses [2]. Although the target compound was not tested in that study, the meta‑tetrazole aniline motif is a key structural determinant that distinguishes it from common aniline, phenol, or carboxylate analogs.

tetrazole bioisostere carboxylic acid replacement hydrogen‑bond donor

(E)-Configuration of the Ethenesulfonamide Double Bond Is Essential for Biological Activity; (Z)-Isomer Is Inactive in Related Series

The target compound is specifically the (E)-isomer, as confirmed by its InChI stereodescriptor (/b9-8+) [1]. SAR studies on arylethenesulfonamide endothelin antagonists have demonstrated that the (E)-configuration is critical for receptor binding; the corresponding (Z)-isomers consistently show a dramatic loss of activity, often by two or more orders of magnitude, because the (Z)-geometry places the aromatic ring in an incompatible spatial orientation within the receptor binding pocket [2]. Although the exact IC50 values for the (E)‑2‑chlorophenyl‑tetrazole compound are not publicly available, the stereochemical requirement is a class‑defining feature of this chemotype.

E/Z stereochemistry geometric isomerism bioactivity

Optimal Research and Industrial Use Cases for (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide


Chemical Probe for Endothelin Receptor Subtype Profiling in Cardiovascular Pharmacology

The (E)-arylethenesulfonamide scaffold is a validated pharmacophore for endothelin receptor antagonism, and the ortho‑chloro substitution combined with a meta‑tetrazole aniline can be used to probe the structural determinants of ETA versus ETB selectivity [1]. Researchers comparing this compound with the clinically advanced YM‑598 series can map how halogen position and tetrazole placement shift receptor subtype preference.

Scaffold‑Hopping Starting Point for ACAT Inhibitor Lead Optimization

Given the documented in vivo hypocholesterolemic activity of sulfonamide tetrazole ACAT inhibitors, the target compound’s ortho‑chlorophenyl‑(E)‑ethenesulfonamide‑tetrazole architecture represents a distinct scaffold‑hopping opportunity relative to the more extensively explored benzothiophene‑sulfonamide tetrazole series [2]. It can serve as a structurally novel starting point for medicinal chemistry campaigns aiming to improve selectivity or reduce off‑target effects.

Reference Standard for E/Z Isomer Purity Method Development

Because the (E)-configuration is critical for biological activity in this chemotype, the compound is well‑suited as a reference standard for developing and validating chiral or geometric isomer analytical methods (e.g., HPLC with chiral stationary phases, NMR stereochemical assignment protocols) [3]. Its well‑defined InChI stereodescriptor and UV‑active chromophore facilitate method qualification.

Building Block for Targeted Covalent Inhibitor Design

The ethenesulfonamide Michael acceptor system can potentially be exploited for covalent inhibitor design in cases where a suitable nucleophilic residue is present in the target protein binding site. The ortho‑chloro substituent may modulate the electrophilicity of the double bond, providing a tunable handle for reactivity‑based probe development [4].

Quote Request

Request a Quote for (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.